molecular formula C7H5N3OS B1273053 2,1,3-Benzoxadiazole-5-carbothioamide CAS No. 306935-24-0

2,1,3-Benzoxadiazole-5-carbothioamide

Cat. No.: B1273053
CAS No.: 306935-24-0
M. Wt: 179.2 g/mol
InChI Key: GGDQNCSDFBIOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2,1,3-Benzoxadiazole-5-carbothioamide has several scientific research applications, including:

Mechanism of Action

2,1,3-Benzoxadiazole derivatives have been reported to inhibit the enzyme of detoxification and enhance the anticancer activity of drugs .

Safety and Hazards

The safety data sheet for 2,1,3-Benzoxadiazole-5-carbothioamide indicates that it should be kept away from heat and sources of ignition. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

Future Directions

Benzoxadiazole derivatives have been widely studied for their different biological activities and clinical applications. The development of diverse electron acceptor materials is urgent due to the limitations of fullerene materials in terms of weak visible light absorption, high synthetic cost, and difficult structural modification . The 2,1,3-benzoxadiazole is a promising candidate for modern organic semiconductor synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide typically involves the reaction of 2,1,3-benzoxadiazole with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane or chloroform
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzothiadiazole-5-carboxylic acid
  • 2,1,3-Benzoxadiazole-5-carboxylic acid
  • 2,1,3-Benzoxadiazole-5-sulfonamide

Uniqueness

2,1,3-Benzoxadiazole-5-carbothioamide is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the thiocarbonyl group allows for specific interactions with nucleophilic sites, making it a valuable compound for various applications .

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDQNCSDFBIOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381281
Record name 2,1,3-benzoxadiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-24-0
Record name 2,1,3-benzoxadiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.